(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone

Acetylcholinesterase inhibition Neurodegeneration Enzyme assay

2,4,4'-Trimethoxybenzophenone (CAS 4038-15-7) is a highly pure (99%) benzophenone derivative with a precise substitution pattern for advanced material and pharmaceutical research. Its proven potency as an acetylcholinesterase inhibitor (Ki=5.88 nM) and enhanced organic solubility make it a critical building block for UV absorbers, photoinitiators, and novel CNS therapeutics. Choose this consistent intermediate to ensure high yields and reliable scale-up.

Molecular Formula C16H16O4
Molecular Weight 272.29 g/mol
CAS No. 4038-15-7
Cat. No. B1595447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone
CAS4038-15-7
Molecular FormulaC16H16O4
Molecular Weight272.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)OC
InChIInChI=1S/C16H16O4/c1-18-12-6-4-11(5-7-12)16(17)14-9-8-13(19-2)10-15(14)20-3/h4-10H,1-3H3
InChIKeyVFTDVICZBGDMMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 10 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone (CAS 4038-15-7): A Key Benzophenone Intermediate for Specialized Procurement


(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone, also known as 2,4,4'-Trimethoxybenzophenone, is a substituted benzophenone derivative with the molecular formula C16H16O4 and a molecular weight of 272.29 g/mol [1]. This compound is characterized by methoxy groups at the 2, 4, and 4' positions of the benzophenone core, which enhance its solubility in organic solvents [2]. It is primarily utilized as a key intermediate in organic synthesis, particularly in the production of UV absorbers, photoinitiators, and specialty chemicals [3].

(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone (CAS 4038-15-7): Why Generic Benzophenone Analogs Are Not Interchangeable


While benzophenone and its various methoxy-substituted derivatives share a common core structure, the specific pattern and number of methoxy groups critically influence both biological activity and physicochemical properties. For instance, the 2,4,4'-trimethoxy substitution pattern in this compound confers a unique combination of enhanced solubility in organic solvents and specific electronic properties that are essential for its performance as a UV absorber and photoinitiator [1]. Furthermore, even slight modifications to the substitution pattern can drastically alter target affinity; this compound demonstrates exceptional potency as an acetylcholinesterase (AChE) inhibitor, with a Ki of 5.88 nM, a property that is highly dependent on its precise molecular architecture and is unlikely to be replicated by other benzophenone analogs without rigorous empirical validation [2].

Quantitative Evidence Guide for (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone (CAS 4038-15-7) Differentiators


Superior Acetylcholinesterase (AChE) Inhibition Potency Compared to Clinical Standard Donepezil

In a direct enzymatic assay using human acetylcholinesterase (AChE), (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone demonstrated exceptional inhibitory potency with a Ki of 5.88 nM and an IC50 of 5.25 nM [1]. This performance significantly exceeds that of the clinically approved AChE inhibitor donepezil, which has a reported Ki of 22 nM and an IC50 of 33 nM for the same human enzyme under comparable assay conditions [2].

Acetylcholinesterase inhibition Neurodegeneration Enzyme assay

Enhanced UV Absorption and Photostability as a Polymer Additive Compared to Unsubstituted Benzophenone

As a UV absorber and photoinitiator, (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone is noted for its stability under typical processing conditions and its utility in polymer chemistry and photoresist formulations [1]. Its methoxy substitution pattern is designed to enhance solubility in organic solvents and tailor optical properties [2]. While direct quantitative comparison data for this specific compound is limited, class-level inference suggests it offers improved performance over unsubstituted benzophenone. For example, 4-methoxybenzophenone has a triplet state lifetime of 800 ns, a key parameter for photoinitiation efficiency [3]. The additional methoxy groups in the target compound are expected to further modulate its excited-state properties, potentially leading to a longer lifetime and enhanced reactivity compared to the parent benzophenone.

UV absorber Polymer stabilization Photochemistry

Defined Physical Properties: Melting Point and Purity for Consistent Formulation

The compound exhibits a well-defined melting point range of 71-73°C, as reported by multiple vendors, which is a critical parameter for ensuring batch-to-batch consistency and purity in procurement . This narrow melting range is indicative of high crystallinity and purity, typically specified at 99% by reputable suppliers . In contrast, many generic benzophenone derivatives or less rigorously characterized analogs may have broader, less defined melting ranges, reflecting potential impurities or polymorphism that can affect performance in sensitive applications such as polymer curing or pharmaceutical synthesis.

Physical properties Quality control Formulation

Key Application Scenarios for (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone (CAS 4038-15-7)


Medicinal Chemistry: Lead Optimization for Potent Acetylcholinesterase Inhibitors

Given its exceptionally high potency against human acetylcholinesterase (Ki = 5.88 nM, IC50 = 5.25 nM) as documented in BindingDB, (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone is a prime candidate for medicinal chemistry programs focused on developing novel therapeutics for Alzheimer's disease and other neurodegenerative conditions. Its 6.3-fold improvement in IC50 over the clinical drug donepezil [1][2] makes it a valuable scaffold for further SAR studies to improve selectivity and pharmacokinetic properties.

Polymer and Materials Science: Advanced UV Absorber and Photoinitiator Synthesis

This compound is specifically utilized as a key intermediate in the production of UV absorbers and photoinitiators [3]. Its enhanced solubility in organic solvents and stability under processing conditions make it suitable for integration into polymer matrices, photoresist formulations, and advanced materials where tailored optical properties are required. Researchers and formulators seeking to develop new UV-curable coatings, adhesives, or photolithography materials should consider this trimethoxybenzophenone as a versatile building block.

Chemical Synthesis: A Reliable Intermediate for Complex Molecule Construction

With a well-defined melting point (71-73°C) and high purity (99%) , (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone serves as a robust and consistent intermediate in multi-step organic syntheses. Its predictable physical properties reduce the risk of unexpected side reactions or purification challenges, ensuring smoother scale-up and higher yields in the production of specialty chemicals and advanced pharmaceutical intermediates.

Technical Documentation Hub

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